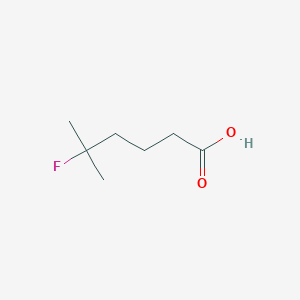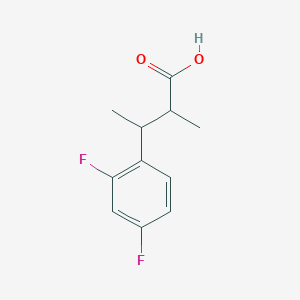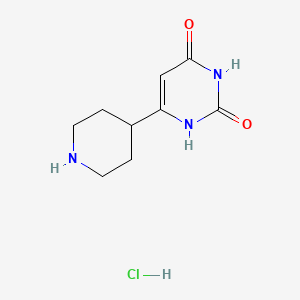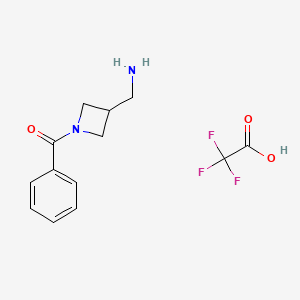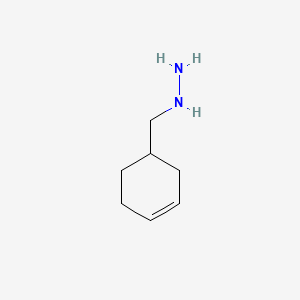
(3-Cyclohexenylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cyclohex-3-en-1-yl)methyl]hydrazine is an organic compound characterized by a cyclohexene ring attached to a methyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohex-3-en-1-yl)methyl]hydrazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with hydrazine hydrate under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the hydrazine moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of [(Cyclohex-3-en-1-yl)methyl]hydrazine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(Cyclohex-3-en-1-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclohex-3-en-1-ylmethyl oxides.
Reduction: Reduced forms like cyclohex-3-en-1-ylmethyl amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(Cyclohex-3-en-1-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Cyclohex-3-en-1-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethylamine: Similar structure but with an amine group instead of a hydrazine moiety.
Cyclohex-3-en-1-ylmethyl chloride: Precursor in the synthesis of [(Cyclohex-3-en-1-yl)methyl]hydrazine.
Cyclohex-3-en-1-ylmethyl oxides: Oxidized derivatives of the compound.
Uniqueness
[(Cyclohex-3-en-1-yl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
13324-54-4 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylmethylhydrazine |
InChI |
InChI=1S/C7H14N2/c8-9-6-7-4-2-1-3-5-7/h1-2,7,9H,3-6,8H2 |
InChI Key |
KBSFNBVPRCQFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)

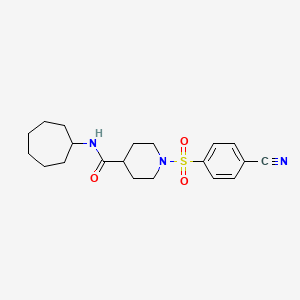

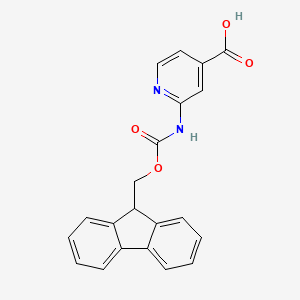
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
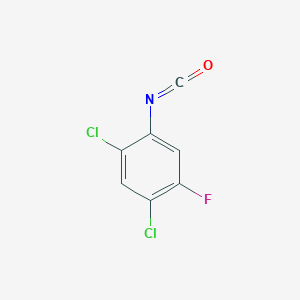

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
